![molecular formula C22H21N3O3 B2701507 7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one CAS No. 383891-88-1](/img/structure/B2701507.png)
7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned contains several functional groups, including a benzimidazole group and a chromenone group. Benzimidazole is a type of organic compound that is a fusion of benzene and imidazole . It’s a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications . Chromenone, on the other hand
Scientific Research Applications
Metal Ion Detection and Anticancer Properties
A study by Dey et al. (2019) explored the oxidative dehydrogenation of a coumarinyl scaffold with copper ions, leading to the development of a metal ion detection system for Zn²⁺ and Cu²⁺ in human liver cancer cells (HepG2) (Dey et al., 2019). This research underscores the compound's utility in bioimaging and detecting metal ions within biological systems, potentially aiding in diagnostic applications.
Synthesis and Pharmacological Activity
Another domain of research focuses on the synthesis of chromen-2-one derivatives and their biological activities. Garazd et al. (2002) synthesized Mannich bases of substituted tetrahydrobenzo[c]chromen-6-ones, finding that these compounds possess neuroleptic and tranquilizing activities, indicating potential as central nervous system agents (Garazd et al., 2002). Similarly, Gawai et al. (2019) synthesized derivatives of 7-(2-(benzo[d]thiazol-2-ylamino)ethoxy)-4-methyl-2H-chromen-2-one, showing atypical antipsychotic activity, thus highlighting the therapeutic potential of such compounds in psychiatric disorders (Gawai et al., 2019).
Antimicrobial and Antioxidant Activities
The synthesis and evaluation of chromen-2-one derivatives also extend to antimicrobial and antioxidant applications. Hatzade et al. (2008) described the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, which were screened for antimicrobial and antioxidant activities, suggesting their potential in treating infectious diseases and in oxidative stress mitigation (Hatzade et al., 2008).
Mechanism of Action
Target of Action
The compound “7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one” contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This class of compounds is known to have a wide range of biological activities and is often found in various pharmaceuticals .
Biochemical Pathways
Benzimidazole derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound can be influenced by various factors such as its chemical structure, solubility, and stability .
Result of Action
Benzimidazole derivatives are known to have a variety of biological effects, including antimicrobial, antiviral, and anticancer activities .
properties
IUPAC Name |
7-hydroxy-3-(1-methylbenzimidazol-2-yl)-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c1-24-18-7-3-2-6-17(18)23-21(24)15-12-14-8-9-19(26)16(20(14)28-22(15)27)13-25-10-4-5-11-25/h2-3,6-9,12,26H,4-5,10-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKQHRMASFBIBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=CC4=C(C(=C(C=C4)O)CN5CCCC5)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-5-[(2-morpholinoethyl)amino]-4-isothiazolecarbonitrile](/img/structure/B2701424.png)
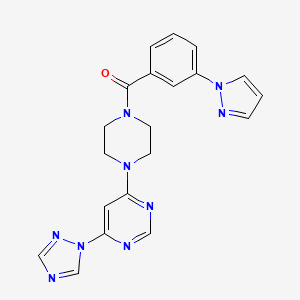
![1-(6-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-propylpiperidine-3-carboxamide](/img/no-structure.png)

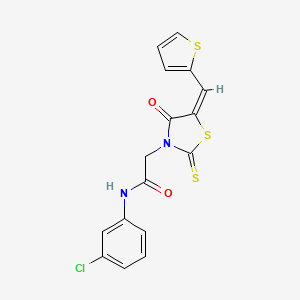
![2-{(E)-[(2-bromo-4-fluorophenyl)imino]methyl}phenol](/img/structure/B2701432.png)
![2-(2-phenoxyethyl)-6-(pyrrolidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2701436.png)
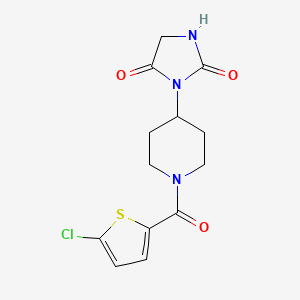
![4-(1,3-benzodioxol-5-yl)-2-(3,4-dichlorostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2701440.png)
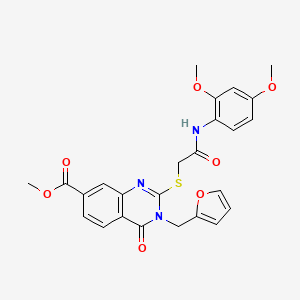
![[3-(2-Chloro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2701442.png)
![3-[[1-(1,2,4-Oxadiazol-3-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2701445.png)
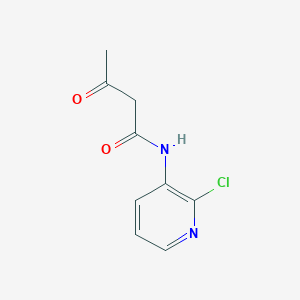
![methyl 4-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2701447.png)